![molecular formula C17H24N4O2S B4579148 2-({5-[1-(4-tert-butylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4579148.png)

2-({5-[1-(4-tert-butylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide

Vue d'ensemble

Description

Synthesis Analysis

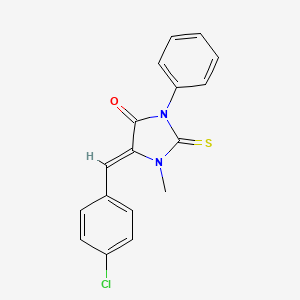

The synthesis of compounds related to 2-({5-[1-(4-tert-butylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide often involves multi-step processes that include reactions such as S-alkylation, acylation, and cyclization. A synthesis pathway could involve the initial formation of a triazole core, followed by subsequent modifications including the introduction of a thioacetamide group and a tert-butylphenoxy moiety. For instance, similar compounds have been synthesized through reactions involving thiocarbohydrazide and substituted phenoxy acetic acid, leading to substituted 1,2,4-triazoles, which are then further modified to introduce additional functional groups (Hunashal et al., 2014).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of a 1,2,4-triazole ring, which is a five-membered heterocyclic compound containing three nitrogen atoms. This core structure can significantly influence the molecule's electronic distribution, contributing to its reactivity. The tert-butylphenoxy and thioacetamide groups further add to the steric and electronic characteristics of the molecule, potentially affecting its molecular conformation and interaction with other molecules.

Chemical Reactions and Properties

Compounds with a 1,2,4-triazole core, like 2-({5-[1-(4-tert-butylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide, exhibit a range of chemical reactivities due to the presence of multiple reactive sites. These include nucleophilic substitution reactions at the thioacetamide group, electrophilic aromatic substitution on the phenyl ring, and potential cycloaddition reactions involving the triazole ring. The chemical properties are further influenced by the electron-donating tert-butyl group and the electron-withdrawing thioacetamide moiety, creating a delicate balance that dictates the compound's reactivity profile.

Physical Properties Analysis

The physical properties of such a compound are determined by its molecular structure, which influences its solubility, melting point, and other physicochemical parameters. The presence of the tert-butyl group can increase steric hindrance, potentially affecting the compound's crystallinity and solubility in various solvents. The polar thioacetamide group may enhance solubility in polar solvents, while the overall molecular weight and shape can influence its volatility and melting point.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards specific reagents, are significantly influenced by the functional groups present in the molecule. The triazole ring can act as a ligand in coordination chemistry, potentially forming complexes with metal ions. The reactivity of the thioacetamide group towards hydrolysis or its role in condensation reactions can also contribute to the compound's chemical versatility.

- Synthesis and activity of triazole derivatives: (Hunashal et al., 2014).

Applications De Recherche Scientifique

Chemoselective Acetylation in Drug Synthesis :

- A study by Magadum and Yadav (2018) in ACS Omega explored the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, using different acyl donors. This research highlights the importance of selective acetylation processes in the synthesis of complex drug molecules, which could be relevant for the synthesis of compounds like 2-({5-[1-(4-tert-butylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide (Magadum & Yadav, 2018).

Antimicrobial Properties :

- Fuloria et al. (2009) in Acta Poloniae Pharmaceutica reported on the synthesis of novel imines and thiazolidinones, derived from a compound similar to 2-({5-[1-(4-tert-butylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide, and their evaluation for antibacterial and antifungal activities. This suggests potential antimicrobial applications for similar compounds (Fuloria et al., 2009).

Pharmacological Assessment :

- A study by Rani et al. (2016) in Anti-cancer Agents in Medicinal Chemistry discussed the synthesis of acetamide derivatives, similar in structure to 2-({5-[1-(4-tert-butylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide, for potential use as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. This indicates the compound's potential in pharmacological applications (Rani et al., 2016).

Radiochemical Synthesis :

- Research by Latli and Casida (1995) in the Journal of Labelled Compounds and Radiopharmaceuticals on the radiosynthesis of chloroacetanilide herbicides, which have a similar structure to the compound , suggests potential applications in the development of radiolabeled compounds for various studies, including metabolic and mode of action investigations (Latli & Casida, 1995).

Synthesis of Heterocyclic Compounds :

- Wardkhan et al. (2008) in the Journal of The Chinese Chemical Society reported on the synthesis of thiazoles and their fused derivatives with antimicrobial activities, which can be related to the synthesis of compounds like 2-({5-[1-(4-tert-butylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide. This research points towards the chemical compound's potential in the synthesis of heterocyclic compounds with significant biological activities (Wardkhan et al., 2008).

Propriétés

IUPAC Name |

2-[[5-[1-(4-tert-butylphenoxy)ethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O2S/c1-11(15-19-20-16(21(15)5)24-10-14(18)22)23-13-8-6-12(7-9-13)17(2,3)4/h6-9,11H,10H2,1-5H3,(H2,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZZXAEHOUSALTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NN=C(N1C)SCC(=O)N)OC2=CC=C(C=C2)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-({5-[1-(4-tert-butylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-bromo-3-chlorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B4579068.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4579081.png)

![3-(2-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]-5-isoxazolecarboxamide](/img/structure/B4579089.png)

![2-{[5,6-dimethyl-7-(3-pyridinyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B4579096.png)

![2-nitro-N-{4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B4579101.png)

![2-cyano-3-{3-ethoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}-N-(4-ethylphenyl)acrylamide](/img/structure/B4579120.png)

![N-cyclohexyl-3-oxo-2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]octahydro-1(2H)-quinoxalinecarboxamide](/img/structure/B4579137.png)

![methyl 2-[({[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B4579139.png)

![1-(2-fluorophenyl)-4-{[4-methyl-2-(3-pyridinyl)-1,3-thiazol-5-yl]carbonyl}piperazine](/img/structure/B4579147.png)

![5-[(diethylamino)sulfonyl]-2-methoxy-N-2-pyridinylbenzamide](/img/structure/B4579149.png)